molecular formula C7H9NO4S B6156170 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1935943-85-3

4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B6156170
CAS No.: 1935943-85-3
M. Wt: 203.22 g/mol
InChI Key: MIZPDNOBWPLZJK-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its pyrrole ring structure, which is substituted with a methanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material.

  • Methanesulfonylation: The pyrrole ring is then subjected to methanesulfonylation, a process where a methanesulfonyl group is introduced to the pyrrole ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial needs can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

  • Substitution Products: Derivatives with different functional groups introduced at the pyrrole ring.

Scientific Research Applications

4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methanesulfonyl group.

  • N-Methylpyrrole-2-carboxylic acid: Another pyrrole derivative with a methyl group on the nitrogen atom.

  • Indole derivatives: Compounds with a similar heterocyclic structure but different substituents.

Uniqueness: 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Properties

CAS No.

1935943-85-3

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

1-methyl-4-methylsulfonylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H9NO4S/c1-8-4-5(13(2,11)12)3-6(8)7(9)10/h3-4H,1-2H3,(H,9,10)

InChI Key

MIZPDNOBWPLZJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)C

Purity

95

Origin of Product

United States

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